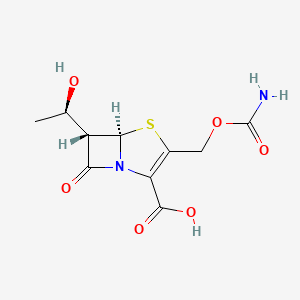

2-methylserine as a hydroxy-amino acid substituted by a methyl group

2-methylserine as a hydroxy-amino acid substituted by a methyl group

An In-depth Examination of a Unique Hydroxy-Amino Acid for Advanced Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-methylserine, a non-proteinogenic α-amino acid distinguished by a methyl group substitution at the α-carbon of serine. This modification imparts unique chemical and biological properties, making it a valuable building block in medicinal chemistry and a subject of interest for biochemical research. This document outlines its physicochemical properties, synthesis methodologies, biological significance with a focus on the N-methyl-D-aspartate (NMDA) receptor, and relevant experimental protocols.

Core Data Presentation

The following tables summarize the key quantitative data for 2-methylserine and related enzymatic and biological parameters.

Table 1: Physicochemical Properties of 2-Methylserine

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-hydroxy-2-methylpropanoic acid (L-isomer) | |

| Synonyms | α-Methyl-L-serine, (S)-2-Methylserine, 2-Methyl-L-serine | [1] |

| CAS Number | 16820-18-1 (L-isomer) | [2][1] |

| Molecular Formula | C₄H₉NO₃ | [1][3] |

| Molecular Weight | 119.12 g/mol | [1][3] |

| Melting Point | 286-288°C | [1] |

| Optical Rotation [α]D | +3.3° (c=5, 6N HCl, 25°C) | [1] |

| pKa | 2.20 ± 0.10 (Predicted) | [1] |

| LogP | -1.23 | [1] |

| Physical State | White powder | [1] |

| Solubility | Slightly soluble in water and DMSO (when heated) | [1] |

Table 2: Enzymatic Synthesis of α-Methyl-L-serine using α-Methylserine Aldolase

| Parameter | Value | Enzyme Source | Reference |

| Enzyme | α-Methylserine aldolase | Bosea sp. AJ110407 | [4] |

| Substrates | L-alanine and formaldehyde | [4] | |

| Vmax | 1.40 µmol min⁻¹ mg⁻¹ | Bosea sp. AJ110407 | [4] |

| Km (for α-methyl-L-serine) | 1.5 mM | Bosea sp. AJ110407 | [4] |

| Optimal pH | 7.4 | Ralstonia sp. AJ110405 | [1] |

| Optimal Temperature | 30°C | Ralstonia sp. AJ110405 | [1] |

| Cofactor Requirement | Pyridoxal 5'-phosphate (PLP) | Bosea sp. AJ110407 | [4] |

| Inhibition | Excess formaldehyde (>10 mM) | Ralstonia sp. AJ110405 | [1] |

| Yield | 90% | Recombinant E. coli expressing α-methylserine aldolase | [1] |

Table 3: Biological Activity Context - NMDA Receptor Antagonists and SHMT Inhibitors

No specific IC50 or Ki values for 2-methylserine have been identified in the reviewed literature. This table provides context with data for other compounds targeting relevant biological pathways.

| Compound | Target | Activity | Value | Reference |

| LY235723 | NMDA Receptor | IC₅₀ (vs 40 µM NMDA) | 1.9 ± 0.24 µM | [5] |

| (-)-Dizocilpine (MK-801) | NMDA Receptor | Kᵢ | 30.5 nM | [6] |

| Ifenprodil | NMDA Receptor (NR2B selective) | IC₅₀ | 0.3 µM | [6] |

| SHIN1 | SHMT1/2 | IC₅₀ | 5 nM (SHMT1), 13 nM (SHMT2) | [7] |

| Lometrexol | SHMT1/2 | Inhibitor | Not specified | [8] |

| Pemetrexed | SHMT2 | Inhibitor | Not specified | [8] |

Experimental Protocols

Enzymatic Synthesis of α-Methyl-L-serine

This protocol is based on the use of α-methylserine aldolase to catalyze the condensation of L-alanine and formaldehyde.

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Pyridoxal 5'-phosphate (PLP) solution (0.1 mM)

-

L-alanine

-

Formaldehyde solution (10-100 mM)

-

Purified α-methylserine aldolase or E. coli cells overexpressing the enzyme

-

Incubator set to 30°C

-

Reaction vessels

-

Quenching solution (e.g., 5 N NaOH)

-

Analytical equipment for product quantification (e.g., HPLC)

Procedure:

-

Prepare the reaction mixture in a suitable vessel. For a 200 µL reaction, combine:

-

100 mM potassium phosphate buffer (pH 7.4)

-

0.1 mM PLP

-

Desired concentration of L-alanine

-

Desired concentration of formaldehyde (e.g., incrementally added to not exceed 10 mM at any given time to avoid enzyme inhibition)

-

-

Initiate the reaction by adding the purified α-methylserine aldolase (e.g., 40 µg/mL) or the whole-cell catalyst.

-

Incubate the reaction mixture at 30°C for 16 hours with gentle agitation.

-

To monitor the reaction, an enzyme assay can be performed by taking aliquots at different time points. The assay measures the amount of formaldehyde consumed or α-methyl-L-serine produced.

-

Stop the reaction by adding a quenching solution.

-

Analyze the reaction mixture for the presence and quantity of α-methyl-L-serine using a suitable analytical method, such as HPLC.

Chemical Synthesis via Sharpless Asymmetric Dihydroxylation (Conceptual Protocol)

This protocol outlines a conceptual approach for the enantioselective synthesis of a diol precursor to 2-methylserine, based on the Sharpless asymmetric dihydroxylation of an appropriate alkene substrate like a 2-methyl-2-propenoic acid derivative.

Materials:

-

Alkene substrate (e.g., an ester of 2-methyl-2-propenoic acid)

-

AD-mix-α or AD-mix-β (containing K₂OsO₂(OH)₄, the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL), K₃Fe(CN)₆, and K₂CO₃)[8]

-

tert-Butanol

-

Water

-

Methanesulfonamide (MeSO₂NH₂)

-

Reaction flask

-

Stirring apparatus

-

Cooling bath (0°C)

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate

-

Rotary evaporator

-

Silica gel for chromatography

Procedure:

-

In a reaction flask, dissolve the AD-mix (e.g., AD-mix-β for the (R)-diol) in a 1:1 mixture of tert-butanol and water at room temperature.

-

Add methanesulfonamide to the mixture and stir until it dissolves.

-

Cool the mixture to 0°C in an ice bath.

-

Add the alkene substrate to the cooled reaction mixture and stir vigorously at 0°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, add sodium sulfite and allow the mixture to warm to room temperature, stirring for approximately one hour.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude diol by silica gel column chromatography.

-

The purified diol can then be further converted to 2-methylserine through subsequent chemical transformations.

HPLC Analysis of 2-Methylserine

This protocol provides a general framework for the quantification of 2-methylserine in a biological sample, such as cell culture media.

Materials:

-

HPLC system with a suitable detector (UV or fluorescence after derivatization, or mass spectrometry)

-

Reversed-phase C18 column or a mixed-mode column (e.g., Primesep 100)[9]

-

Mobile phase A (e.g., aqueous buffer like ammonium formate)

-

Mobile phase B (e.g., acetonitrile)

-

2-Methylserine standard solutions of known concentrations

-

Sample preparation reagents (e.g., for protein precipitation or derivatization)

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation:

-

Collect the biological sample (e.g., cell culture supernatant).

-

If necessary, precipitate proteins by adding a solvent like acetonitrile or methanol, followed by centrifugation.

-

Collect the supernatant.

-

For UV or fluorescence detection, derivatize the amino acids in the sample and standards with a suitable agent (e.g., o-phthalaldehyde (OPA) for primary amines or 9-fluorenylmethoxycarbonyl chloride (FMOC) for secondary amines).

-

Filter the final sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Equilibrate the HPLC column with the initial mobile phase conditions.

-

Inject the prepared sample onto the column.

-

Run a gradient elution program, for example, starting with a low percentage of mobile phase B and gradually increasing it to elute the compounds of interest.

-

Detect the analytes using the appropriate detector.

-

-

Quantification:

-

Prepare a calibration curve by injecting standard solutions of 2-methylserine of known concentrations.

-

Integrate the peak area corresponding to 2-methylserine in both the standards and the samples.

-

Determine the concentration of 2-methylserine in the sample by comparing its peak area to the calibration curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. 2-Methylserine, as a derivative of serine, is of interest for its potential interaction with the co-agonist binding site.

Experimental Workflow: Enzymatic Synthesis of 2-Methylserine

The following diagram illustrates the key steps in the enzymatic production of 2-methylserine.

Experimental Workflow: HPLC Analysis of 2-Methylserine

This diagram outlines a typical workflow for the quantitative analysis of 2-methylserine from a biological sample using HPLC.

References

- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]

- 9. HPLC Method for Separation of Serine, a-Methylserine, GABA, and Methionine Mixture on Primesep 100 column | SIELC Technologies [sielc.com]